An In-Depth Technical Guide to the Basic Properties of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the Basic Properties of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology.[1][2] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, leading to potent and selective inhibition. This guide provides a comprehensive technical overview of a fundamental member of this class, 3-methyl-1H-pyrazolo[3,4-b]pyridine. We will delve into its core physicochemical and basic properties, structural elucidation, synthesis, chemical reactivity, and its pivotal role in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.
Chemical Identity and Structural Elucidation
The pyrazolo[3,4-b]pyridine system consists of a fused pyrazole and pyridine ring. For the 3-methyl substituted version, tautomerism is a key consideration. Theoretical calculations have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol, and thus is the predominant form under standard conditions.[3] Therefore, this guide will refer to the compound as 3-methyl-1H-pyrazolo[3,4-b]pyridine .
| Property | Value | Source |
| IUPAC Name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | [4] |
| CAS Number | 116834-96-9 | [4] |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Canonical SMILES | CC1=NN=C2C=CC=NC=C12 | N/A |
Spectroscopic Signature:
-
¹H NMR (CDCl₃): Key signals include a singlet for the methyl group protons around δ 2.64 ppm . The pyridine ring protons appear as distinct doublets of doublets: δ 8.62 (H6) , δ 8.08 (H4) , and δ 7.15 (H5) . The broad singlet for the N-H proton of the pyrazole ring is also characteristic.[5]
-
Mass Spectrometry (FAB): The protonated molecule [M+H]⁺ is observed at m/z 133 .[5]
Physicochemical and Basic Properties
Understanding the physicochemical profile of the scaffold is critical for its application in drug development, influencing properties like solubility, permeability, and target engagement.
Physical Properties
| Property | Value | Remarks | Source |
| Melting Point | 152-154 °C | Crystalline solid at room temperature. | [5] |
| Boiling Point | 336.5 ± 22.0 °C (Predicted) | Predicted value for a related carboxylate derivative. | |
| Solubility | N/A | While specific quantitative data is not readily available in the literature, its heterocyclic, partially aromatic nature suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, and limited solubility in water and nonpolar solvents like hexanes. | N/A |
| logP | 1.26 (Predicted) | Indicates a favorable balance between hydrophilicity and lipophilicity, aligning with general characteristics for oral drug candidates. | [6] |
Basicity and Acidity
The "basic properties" of 3-methyl-1H-pyrazolo[3,4-b]pyridine are dictated by the availability of its three nitrogen lone pairs for protonation.
-
N1 (Pyrrole-like): The lone pair on the N1 nitrogen is integral to the pyrazole ring's aromatic sextet. Protonating this nitrogen would disrupt aromaticity, making it non-basic . This N1-H proton is, however, weakly acidic and can be deprotonated by a strong base. Its ability to act as a hydrogen bond donor is crucial for its interaction with kinase hinges.[7]
-
N2 (Pyridinic, Pyrazole): The lone pair on the N2 nitrogen is in an sp² hybrid orbital, pointing away from the ring. It is available for protonation.
-
N7 (Pyridinic, Pyridine): The lone pair on the N7 nitrogen is also in an sp² hybrid orbital and is available for protonation.
Site of Protonation: The most basic nitrogen is the N7 of the pyridine ring . This is because the pyridine ring is generally more basic than the pyrazole ring. While a specific experimental pKa for 3-methyl-1H-pyrazolo[3,4-b]pyridine is not documented, analogous fused systems and computational predictions suggest a pKa for the conjugate acid (protonation at N7) in the range of 3.5 - 5.5 , similar to other electron-deficient pyridines.
The diagram below illustrates the different nitrogen environments within the core structure.
Caption: Classification of nitrogen atoms by basicity.
Synthesis of the Core Scaffold
There are two primary retrosynthetic strategies for constructing the pyrazolo[3,4-b]pyridine core: (A) annelating a pyrazole ring onto a pre-existing pyridine, and (B) annelating a pyridine ring onto a pre-existing pyrazole.[3]
Caption: Retrosynthetic approaches to the scaffold.
Detailed Protocol: Synthesis from a Pyridine Precursor (Strategy A)
This robust method involves the cyclization of a hydrazine derivative with a suitably substituted pyridine. The following protocol is adapted from established literature procedures.[5]
Reaction: 1-(2-chloropyridin-3-yl)ethanone + Hydrazine Hydrate → 3-methyl-1H-pyrazolo[3,4-b]pyridine
Materials:
-
1-(2-chloropyridin-3-yl)ethanone (1.0 eq)
-
98% Hydrazine Hydrate (15-20 eq)
-
Ethanol (approx. 10-15 mL per gram of starting material)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(2-chloropyridin-3-yl)ethanone (e.g., 22 g, 0.1415 mol) and ethanol (300 mL).
-
Reagent Addition: Add a large excess of 98% hydrazine hydrate (e.g., 113 g, 2.21 mol) to the solution.
-
Expert Insight: The large excess of hydrazine hydrate serves a dual purpose. It acts as both the nucleophile for the initial condensation and subsequent cyclization, and as a base to neutralize the HCl eliminated during the final aromatization step. The high concentration also drives the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool slightly. Remove approximately 80% of the ethanol via rotary evaporation under reduced pressure.
-
Precipitation: Cool the concentrated residue to room temperature. A solid product should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and any inorganic salts.
-
Drying: Dry the resulting product to a constant weight at 90 °C.
Expected Outcome:
-
Yield: ~85%
-
Appearance: Off-white to pale yellow solid.
-
Purity: The product is often of high purity but can be recrystallized from an ethanol/water mixture if necessary.
Chemical Reactivity
The reactivity of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core is a composite of its constituent rings. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution, while the pyrazole ring is more electron-rich.
Electrophilic Aromatic Substitution
Electrophilic attack is generally disfavored on the pyridine ring due to the deactivating effect of the nitrogen atom.[8] When forced under harsh conditions, substitution on the pyridine moiety typically occurs at the C5 position, which is meta to the deactivating ring nitrogen. However, for some reactions like halogenation, substitution has been observed at the C4 position of the pyrazole ring, which is activated by the pyrazole nitrogens.[9]
N-Alkylation
The N1-H of the pyrazole ring is the most common site for substitution reactions. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl halide readily affords N1-alkylated products.[10]
-
Regioselectivity: Alkylation occurs almost exclusively at N1 over N2. This is due to both steric hindrance from the fused pyridine ring at the N2 position and the greater thermodynamic stability of the N1-substituted product.
-
Medicinal Chemistry Relevance: As noted, the N1-H is often a critical hydrogen bond donor for kinase inhibition. N-methylation or substitution with a larger group at this position can completely abrogate biological activity, a key finding in structure-activity relationship (SAR) studies.[7]
Applications in Drug Discovery
The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Its geometry allows it to mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site. The C3-methyl group often provides a beneficial steric and electronic contribution, while other positions (C4, C5, C6) serve as vectors for introducing substituents that confer potency and selectivity.[6]
Examples of Kinase Targets:
-
FGFR (Fibroblast Growth Factor Receptor): Multiple potent and selective FGFR inhibitors utilize this scaffold to target cancers with FGFR gene aberrations.[6][7]
-
ALK (Anaplastic Lymphoma Kinase): Derivatives have been developed to overcome resistance mutations, such as the ALK-L1196M gatekeeper mutation, in non-small cell lung cancer.[11]
-
Other Targets: This core has also been employed in the design of inhibitors for GSK-3, TRK, and TBK1, demonstrating its broad utility.[3][6]
The diagram below shows a generalized binding mode of a pyrazolo[3,4-b]pyridine inhibitor within a kinase ATP pocket.
Caption: Interaction of the scaffold with a kinase active site.
Conclusion
3-Methyl-1H-pyrazolo[3,4-b]pyridine is more than just a simple heterocycle; it is a validated and highly versatile scaffold for modern drug discovery. Its fundamental properties—a stable tautomeric form, predictable sites of basicity, and well-established synthetic routes—make it an attractive starting point for medicinal chemistry campaigns. Its proven ability to anchor within kinase active sites has cemented its status as a privileged structure. A thorough understanding of its core chemical principles, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the development of next-generation targeted therapies.
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